molecular formula C5H9N3O2 B013531 Cyclocreatine CAS No. 35404-50-3

Cyclocreatine

Cat. No.: B013531
CAS No.: 35404-50-3
M. Wt: 143.14 g/mol
InChI Key: AMHZIUVRYRVYBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclocreatine primarily targets the Creatine Transporter (CRT) , also known as SLC6A8 , which is responsible for the transport of creatine into cells . This transporter is highly specific for creatine and is expressed in many tissues, including the central nervous system (CNS), heart, and skeletal muscle .

Mode of Action

This compound is a creatine analog and is transported into cells predominantly by CRT .

Biochemical Pathways

This compound is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios . This compound phosphate is thought to effectively replace phosphocreatine in the brain, reversing metabolic deficits .

Pharmacokinetics

It is known that this compound can be efficiently internalized by cells . After treatment, substantial increases in brain this compound and this compound phosphate were detected .

Result of Action

The result of this compound action is a profound improvement in cognitive abilities, as seen in animal models . It appears promising as a potential therapy for CRT deficiency . In addition, this compound has been shown to suppress proliferation and impair cancer progression in certain models .

Action Environment

The action of this compound can be influenced by environmental factors such as the availability of exogenous creatine . The presence of CRT is also crucial for the uptake of this compound into cells

Biochemical Analysis

Biochemical Properties

Cyclocreatine is capable of entering brain cells independently of the creatine transporter . Once inside the cells, this compound is phosphorylated to phosphothis compound . This process sets up a this compound/phosphothis compound system in the brain .

Cellular Effects

In in vitro mouse hippocampal slices, this compound did not increase the creatine content, but was taken up as such and then phosphorylated to phosphothis compound . Unlike creatine, this compound did not delay the disappearance of the evoked synaptic potentials during anoxia in hippocampal slices .

Molecular Mechanism

The molecular mechanism of this compound involves its uptake into cells and subsequent phosphorylation to phosphothis compound . This uptake is largely blocked by inactivation of the creatine transporter, however, some this compound is taken up and phosphorylated even after such inactivation .

Temporal Effects in Laboratory Settings

Over time, this compound is taken up by cells and phosphorylated to form phosphothis compound . This process occurs even after the inactivation of the creatine transporter, suggesting that this compound can enter cells independently of this transporter .

Dosage Effects in Animal Models

In mice with creatine transporter deficiency, treatment with this compound led to the detection of brain this compound and this compound phosphate after 9 weeks . This was in contrast to the same mice treated with creatine or placebo . This compound-treated mice also exhibited a profound improvement in cognitive abilities .

Metabolic Pathways

This compound is involved in a unique metabolic pathway where it is taken up by cells and phosphorylated to form phosphothis compound . This process is independent of the creatine transporter .

Transport and Distribution

This compound is transported into cells independently of the creatine transporter . Once inside the cells, it is phosphorylated to form phosphothis compound .

Chemical Reactions Analysis

Cyclocreatine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the imino group in this compound.

    Substitution: Substitution reactions can occur at the imino group or the acetic acid moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cyclocreatine is unique compared to other creatine analogs due to its ability to bypass the creatine transporter and directly enter cells . Similar compounds include:

    Creatine: The natural form of the compound, used in energy metabolism.

    Phosphocreatine: A phosphorylated form of creatine, used as an energy reservoir in cells.

    Guanidinoacetate: A precursor in the biosynthesis of creatine.

This compound’s uniqueness lies in its ability to inhibit creatine kinase and its potential therapeutic applications in treating creatine transporter deficiency and cancer .

Properties

IUPAC Name

2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZIUVRYRVYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188889
Record name Cyclocreatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35404-50-3
Record name Cyclocreatine
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Record name cyclocreatine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961
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Record name Cyclocreatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Imino-1-imidazolidineacetic acid
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Record name CYCLOCREATINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone:

  • Spectroscopic Data: Cyclocreatine can be analyzed using various techniques, including NMR and mass spectrometry. For instance, 31P-NMR can differentiate between this compound and phosphothis compound in cells. [] A specific and sensitive assay for this compound utilizes its reaction with an aged aqueous solution of Na2[Fe(CN)5NH3] under alkaline conditions. This reaction yields a blue product measurable at 605 nm with a molar absorption coefficient (ε) of 4,400 M−1 cm−1. []

A: While the provided research does not specifically address material compatibility, the focus lies on biological systems. Regarding stability, phosphothis compound is described as "extremely stable," persisting in muscle long after this compound withdrawal from the diet. [, ] This stability contrasts with phosphocreatine, which undergoes continuous degradation to an inactive cyclic lactam. []

ANone: The provided research does not delve into computational chemistry or modeling studies specifically for this compound.

A: Phosphothis compound, the phosphorylated form of this compound, exhibits significant stability in vivo, persisting in tissues like muscle even after dietary this compound is removed. [, ] This contrasts with phosphocreatine's continuous degradation. [] Regarding formulation, one study explored the use of electropolymerized poly(o-phenylenediamine) molecularly imprinted polymers for creating impedimetric sensors to determine this compound phosphate levels in plasma. []

ANone: The research provides insights into the PK/PD of this compound.

  • Absorption and Distribution: this compound is readily absorbed after oral administration and distributes to various tissues, including muscle, heart, and brain. [, ] It can cross the blood-brain barrier, although less efficiently than its analog, homothis compound. [, ]
  • Metabolism: The primary metabolic pathway involves phosphorylation by creatine kinase to form phosphothis compound. [, ]
  • Excretion: While specific excretion pathways are not extensively discussed, the decrease in brain this compound levels with a half-life of 17-28 days after diet removal suggests an active elimination process. []

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